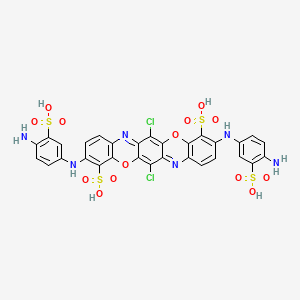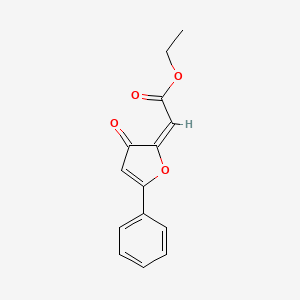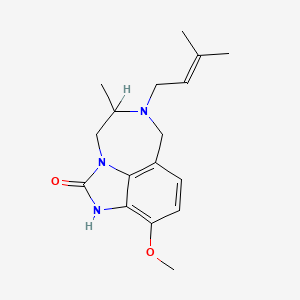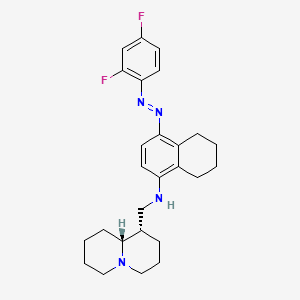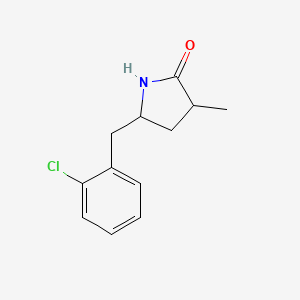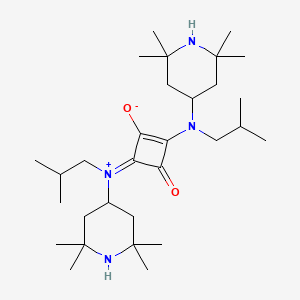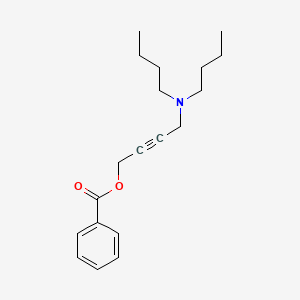
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) is a chemical compound with the molecular formula C19H27NO2. This compound is known for its unique structure, which includes a butynol group, a dibutylamino group, and a benzoate ester. It has various applications in scientific research and industry due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) typically involves the reaction of 2-butyn-1-ol with dibutylamine and benzoic acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it useful in various research applications .
Comparison with Similar Compounds
Similar Compounds
2-Butyn-1-ol: A simpler compound with similar reactivity but lacking the dibutylamino and benzoate groups.
4-(Dibutylamino)-benzoic acid: Contains the dibutylamino and benzoate groups but lacks the butynol group.
2-Buten-1-ol: A related compound with a double bond instead of a triple bond in the butynol group
Uniqueness
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and research applications where specific reactivity is required .
Properties
CAS No. |
130421-61-3 |
|---|---|
Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-(dibutylamino)but-2-ynyl benzoate |
InChI |
InChI=1S/C19H27NO2/c1-3-5-14-20(15-6-4-2)16-10-11-17-22-19(21)18-12-8-7-9-13-18/h7-9,12-13H,3-6,14-17H2,1-2H3 |
InChI Key |
HJYCEYNFIACZND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC#CCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


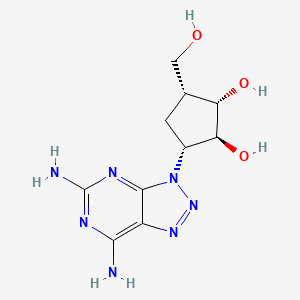
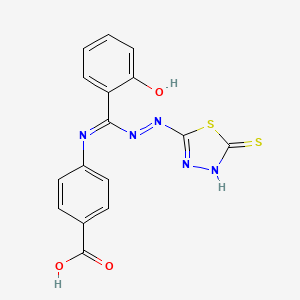
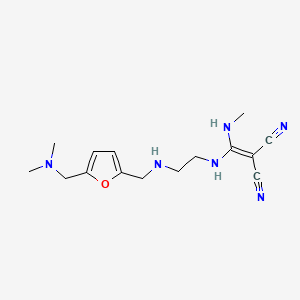
![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)
